(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Catalog No.
S13589794
CAS No.
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Product Name

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

IUPAC Name

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1

InChI Key

GSEADFBJEDRQEZ-DSEUIKHZSA-N

Canonical SMILES

C1CC2(CC1NC2)C(=O)O

Isomeric SMILES

C1CC2(C[C@H]1NC2)C(=O)O

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound characterized by a nitrogen atom in its ring structure. This compound is recognized for its unique bicyclic framework, which consists of a seven-membered ring containing one nitrogen atom and six carbon atoms. The carboxylic acid functional group at the 4-position contributes to its chemical reactivity and biological activity. The compound is also known by its CAS number 1212453-90-1, and its molecular formula is C7_7H11_{11}NO2_2 with a molecular weight of approximately 143.17 g/mol .

The chemical reactivity of (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid primarily involves nucleophilic substitutions and acid-base reactions due to the presence of the carboxylic acid group. It can undergo decarboxylation under certain conditions, leading to the formation of derivatives that may have altered biological properties. Additionally, it can participate in cycloaddition reactions, particularly in the context of synthesizing more complex bicyclic structures .

This compound exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an antiviral agent and as a precursor for synthesizing various pharmaceuticals. The bicyclic structure is believed to enhance binding affinity to biological targets, making it a valuable scaffold in drug design. Its derivatives have shown promise in inhibiting viral replication and modulating various biological pathways .

Several synthetic routes have been developed for (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid:

  • Organocatalytic Reactions: An asymmetric approach utilizing organocatalysis has been reported, allowing for efficient synthesis from simpler starting materials through formal [4 + 2] cycloaddition reactions under mild conditions .
  • Cyclization Methods: Traditional methods involve cyclization of appropriate precursors that contain both the nitrogen atom and the carboxylic acid functionality, often requiring careful control of reaction conditions to achieve the desired stereochemistry.
  • Chemoenzymatic Synthesis: Some methods utilize enzymatic processes to facilitate specific transformations, offering high selectivity and yield for the target compound .

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing antiviral drugs and other therapeutic agents.
  • Chemical Research: The compound is used in studies related to drug design and development due to its unique structural properties.
  • Biochemical Studies: It is employed in research aimed at understanding enzyme interactions and metabolic pathways involving bicyclic compounds.

Research on interaction studies involving (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid focuses on its binding affinity with various biological targets, including enzymes and receptors. Studies indicate that modifications to the bicyclic structure can significantly influence its biological interactions, leading to enhanced or reduced activity depending on the specific target .

Several compounds share structural similarities with (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid, including:

Compound NameStructure TypeUnique Features
2-Azabicyclo[2.2.1]hept-5-en-3-oneBicyclicContains a double bond; used as a precursor for nucleosides .
BredininNucleoside AnalogExhibits antiviral activity; related to natural products .
3-Amino-2-piperidinonePiperidine DerivativeDifferent nitrogen positioning; used in various drug syntheses .

The uniqueness of (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid lies in its specific stereochemistry and functionalization, which can lead to distinct biological activities compared to these similar compounds.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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